Epetraborole hydrochloride
Overview
Description
Epetraborole hydrochloride is a novel antibiotic compound that has garnered significant attention for its potent activity against nontuberculous mycobacteria, particularly Mycobacterium abscessus and Mycobacterium avium complex. This compound is a boron-containing inhibitor of bacterial leucyl-tRNA synthetase, an essential enzyme in protein synthesis . This compound is being developed for the treatment of chronic lung diseases caused by these mycobacteria, which are notoriously difficult to treat due to their high intrinsic resistance to common antibiotics .
Mechanism of Action
Target of Action
Epetraborole hydrochloride primarily targets the leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme that catalyzes the attachment of leucine to transfer RNA . This enzyme plays a crucial role in protein synthesis, making it an attractive target for antimicrobial agents .
Mode of Action
Epetraborole inhibits LeuRS by binding to the terminal adenosine ribose of tRNALeu in the editing site . This binding disrupts the normal function of LeuRS, thereby inhibiting protein synthesis .
Biochemical Pathways
The inhibition of LeuRS by Epetraborole disrupts the protein synthesis pathway . By preventing the attachment of leucine to tRNA, Epetraborole effectively halts the translation process, leading to a decrease in protein production . This disruption of protein synthesis can inhibit the growth and proliferation of bacteria, including Mycobacterium avium complex (MAC) and Burkholderia pseudomallei .
Pharmacokinetics
This compound is an orally administered drug . It has been tested in a Phase 1b dose-ranging study, where it was administered to healthy volunteers at doses ranging from 250 mg to 1,000 mg for 28 days . The pharmacokinetics of Epetraborole were found to be generally linear and predictable, consistent with previous studies . The drug demonstrated high intracellular penetration, which could enhance its efficacy against intracellular pathogens .
Result of Action
Epetraborole has demonstrated high levels of efficacy in animal models of NTM infection . It has shown potent activity against nontuberculous mycobacteria, including MAC and Burkholderia pseudomallei . In addition, Epetraborole has been found to enhance the in vivo activity of ceftazidime against Burkholderia pseudomallei .
Action Environment
The action of Epetraborole can be influenced by various environmental factors. For instance, the drug’s efficacy may be affected by the presence of other drugs, as suggested by its demonstrated synergy with ceftazidime . Additionally, the drug’s action may be influenced by the physiological environment within the host, such as the intracellular environment of macrophages
Biochemical Analysis
Biochemical Properties
Epetraborole hydrochloride acts as a potent inhibitor of LeuRS, thereby inhibiting protein synthesis . It interacts with the terminal adenosine ribose of tRNALeu in the editing site . This interaction disrupts the normal function of LeuRS, leading to a block in protein synthesis .
Cellular Effects
This compound has demonstrated efficacy against various bacterial strains, including Mycobacterium abscessus and Burkholderia pseudomallei . It has shown to enhance the in vivo activity of ceftazidime against Burkholderia pseudomallei . In vitro studies using THP-1 macrophages confirmed the potency of this compound and demonstrated synergy between this compound and ceftazidime .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of LeuRS, an essential enzyme in protein synthesis . By binding to the terminal adenosine ribose of tRNALeu in the editing site, this compound prevents the attachment of leucine to transfer RNA, thereby blocking protein synthesis .
Temporal Effects in Laboratory Settings
This compound has been evaluated in a Phase 1b dose-ranging study, where it was administered to healthy volunteers at doses ranging from 250 mg to 1,000 mg for 28 days . The results showed that this compound was generally well tolerated, with no severe or serious adverse events .
Dosage Effects in Animal Models
In animal models of NTM infection, this compound has demonstrated high levels of efficacy . It has been shown to be well tolerated when dosed for 28 days . The combination of this compound and norvaline had improved efficacy compared to this compound alone in a murine model of M. abscessus infection .
Metabolic Pathways
Its primary mechanism of action involves the inhibition of LeuRS, an essential enzyme in protein synthesis .
Transport and Distribution
It is known that this compound is an orally administered treatment, suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the circulatory system .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with LeuRS in the cytoplasm, where protein synthesis occurs .
Preparation Methods
The synthesis of epetraborole hydrochloride involves several key steps:
Formation of the Benzoxaborole Core: The synthesis begins with the formation of the benzoxaborole core structure. This involves the reaction of a boronic acid derivative with a suitable aromatic compound to form the benzoxaborole ring.
Introduction of Functional Groups: The next step involves the introduction of functional groups such as the aminomethyl group and the hydroxypropoxy group. These groups are introduced through a series of substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Epetraborole hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the aminomethyl group, converting it to a primary amine.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxaboroles .
Scientific Research Applications
Epetraborole hydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying boron-containing antibiotics and their mechanisms of action.
Biology: In biological research, this compound is used to study the inhibition of bacterial leucyl-tRNA synthetase and its effects on protein synthesis.
Medicine: In medicine, it is being developed as a treatment for chronic lung diseases caused by nontuberculous mycobacteria.
Comparison with Similar Compounds
Epetraborole hydrochloride belongs to the class of benzoxaboroles, which are known for their antimicrobial properties. Similar compounds include:
Tavaborole: Another benzoxaborole that is used as an antifungal agent.
AN3365: A benzoxaborole developed for Gram-negative bacterial infections.
EC/11770: A halogenated benzoxaborole with potent antituberculosis activity.
Compared to these compounds, this compound is unique in its broad-spectrum activity against nontuberculous mycobacteria and its novel mechanism of action targeting leucyl-tRNA synthetase .
Properties
IUPAC Name |
3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYQGIQOBJGIW-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234563-16-6 | |
Record name | Epetraborole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234563166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPETRABOROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0NZY12FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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